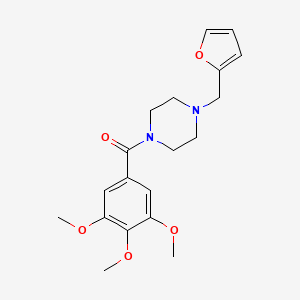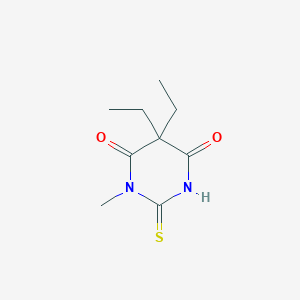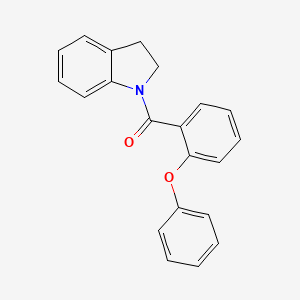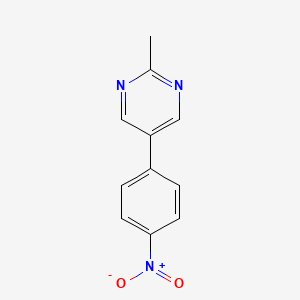![molecular formula C20H26N2 B3748960 N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B3748960.png)
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine, also known as MPP+ is a toxic compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. The compound was first synthesized in the 1970s and has since been used as a tool to study Parkinson's disease and other neurological disorders.
Mécanisme D'action
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ have been extensively studied in animal models of Parkinson's disease. The compound has been shown to cause a decrease in dopamine levels, an increase in oxidative stress, and an activation of microglia, which are immune cells in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ has several advantages as a tool for studying Parkinson's disease, including its ability to selectively damage dopaminergic neurons and its well-characterized mechanism of action. However, the compound's toxicity also presents limitations, as it requires careful handling and safety precautions in the laboratory.
Orientations Futures
There are several future directions for research on N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ and its role in Parkinson's disease. One area of focus is the development of therapies that can protect dopaminergic neurons from N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ toxicity. Another area of interest is the use of N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ is a toxic compound that has been widely used in scientific research to study Parkinson's disease and other neurological disorders. The compound's ability to selectively damage dopaminergic neurons and its well-characterized mechanism of action make it a valuable tool for studying the disease. However, the compound's toxicity also presents limitations, and future research is needed to develop therapies that can protect dopaminergic neurons from N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ toxicity and to explore its potential use in other neurological disorders.
Applications De Recherche Scientifique
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound selectively damages dopaminergic neurons, which are the cells that produce dopamine in the brain. Parkinson's disease is characterized by the loss of these neurons, which leads to a decrease in dopamine levels and the onset of symptoms such as tremors, rigidity, and bradykinesia.
Propriétés
IUPAC Name |
N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-22(16-14-19-9-5-6-15-21-19)20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-9,15,18,20H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLNIRQMOVQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3748878.png)



![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
![5-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3748928.png)
![5-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B3748932.png)
![4-[(2-isopropylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3748938.png)



![1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3748965.png)

